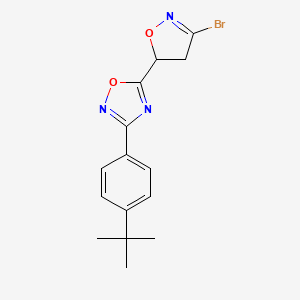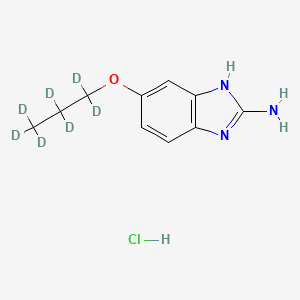
N-(Demethyl formate) Oxibendazole-d7 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) is an isotope-labeled derivative of Oxibendazole, which is an anthelmintic compound. This compound is used primarily in research settings to study the pharmacokinetics and metabolic pathways of Oxibendazole. The deuterium labeling (d7) allows for precise tracking and analysis in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) involves the incorporation of deuterium atoms into the Oxibendazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process ensures the consistent incorporation of deuterium atoms and the formation of the hydrochloride salt for stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions
N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated analogs with modified functional groups .
Aplicaciones Científicas De Investigación
N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) is similar to that of Oxibendazole. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation impairs glucose uptake by the parasites, depleting their glycogen stores and leading to their eventual death. The deuterium labeling does not alter the fundamental mechanism but allows for more precise tracking in research studies .
Comparación Con Compuestos Similares
Similar Compounds
Oxibendazole: The parent compound, used as an anthelmintic.
Albendazole: Another benzimidazole derivative with similar anthelmintic properties.
Mebendazole: A related compound used to treat parasitic worm infections.
Uniqueness
N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research settings, enabling precise tracking and analysis that is not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C10H14ClN3O |
|---|---|
Peso molecular |
234.73 g/mol |
Nombre IUPAC |
6-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8;/h3-4,6H,2,5H2,1H3,(H3,11,12,13);1H/i1D3,2D2,5D2; |
Clave InChI |
OQKLRUULRUKCQT-PTQLSAJZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)N.Cl |
SMILES canónico |
CCCOC1=CC2=C(C=C1)N=C(N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)
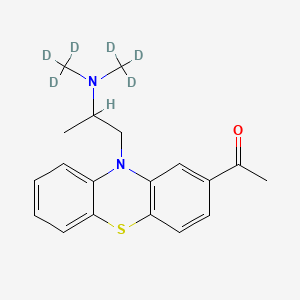
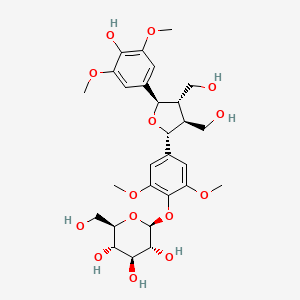
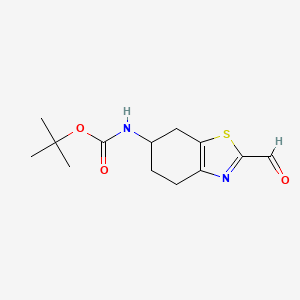
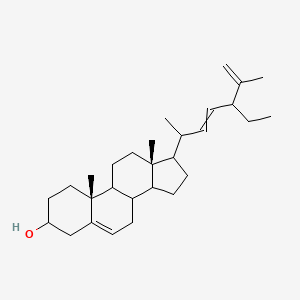
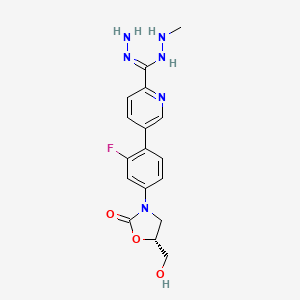
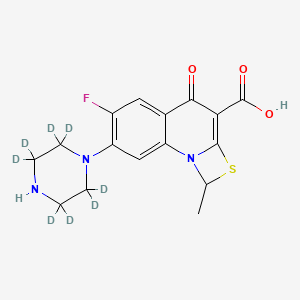
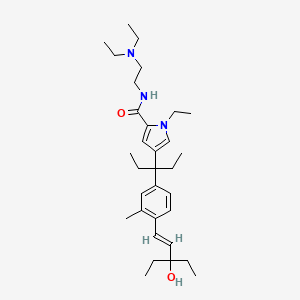
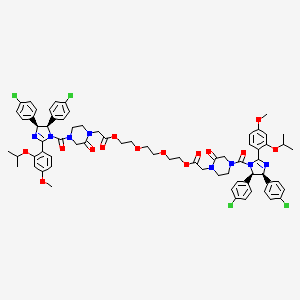
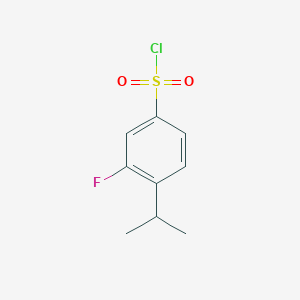
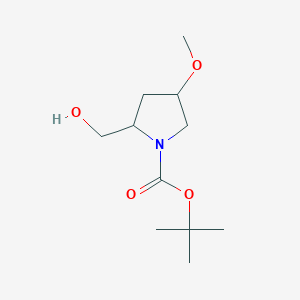
![5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12431977.png)
![3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B12431985.png)
